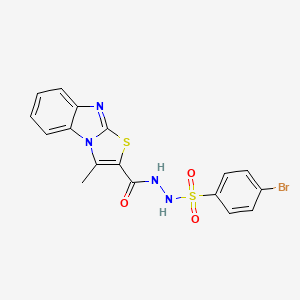

Anti-inflammatory agent 10

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13BrN4O3S2 |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

N'-(4-bromophenyl)sulfonyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbohydrazide |

InChI |

InChI=1S/C17H13BrN4O3S2/c1-10-15(26-17-19-13-4-2-3-5-14(13)22(10)17)16(23)20-21-27(24,25)12-8-6-11(18)7-9-12/h2-9,21H,1H3,(H,20,23) |

InChI Key |

QGDPMAXMAXDHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Anakinra in Sterile Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[1][2] It serves as a potent and specific inhibitor of interleukin-1 (IL-1) signaling, a critical pathway in the pathogenesis of numerous sterile inflammatory diseases. Sterile inflammation, characterized by an inflammatory response in the absence of infection, is often driven by the activation of the innate immune system and the subsequent release of pro-inflammatory cytokines, with IL-1 playing a central role.[3] This guide provides an in-depth examination of Anakinra's mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols for assessing its activity, and visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action: Competitive Inhibition of the IL-1 Receptor

The fundamental mechanism of Anakinra is its function as a competitive antagonist at the Interleukin-1 Receptor, Type I (IL-1R1).[1][4] IL-1R1 is the signaling receptor for both major forms of IL-1: IL-1α and IL-1β.[4] In sterile inflammatory conditions, endogenous danger signals—such as monosodium urate crystals in gout or other cellular stress signals—trigger the assembly of intracellular protein complexes known as inflammasomes (e.g., NLRP3).[5][6] Inflammasome activation leads to the cleavage of pro-caspase-1 into its active form, which then cleaves pro-IL-1β into the mature, biologically active IL-1β, a potent pyrogen and inflammatory mediator.[4]

Anakinra, which is structurally homologous to the endogenous IL-1Ra, binds with high affinity to IL-1R1 but fails to recruit the co-receptor, IL-1 Receptor Accessory Protein (IL-1RAcP).[1][4] This recruitment is an essential step for signal transduction. By occupying the receptor binding site, Anakinra physically prevents IL-1α and IL-1β from engaging IL-1R1, thereby abrogating all downstream signaling events.[3][7]

Downstream Signaling Pathway Blockade

The binding of IL-1 to IL-1R1 initiates a signaling cascade that culminates in the activation of key transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), via the Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10]

The sequence of events blocked by Anakinra is as follows:

-

Complex Formation: Anakinra prevents the formation of the heterotrimeric complex consisting of IL-1, IL-1R1, and IL-1RAcP.[4]

-

Adaptor Recruitment: This blockade inhibits the recruitment of the intracellular adaptor protein Myeloid Differentiation primary response 88 (MyD88) to the Toll/Interleukin-1 Receptor (TIR) domain of the receptor complex.[4]

-

Kinase Activation: Consequently, the downstream Interleukin-1 Receptor-Associated Kinases (IRAKs), particularly IRAK4 and IRAK1, are not recruited and phosphorylated.[10]

-

Signal Propagation: The signal is therefore not relayed to TNF Receptor-Associated Factor 6 (TRAF6), which is critical for activating TAK1 (TGF-β-activated kinase 1).[11]

-

Transcription Factor Inhibition: The inactivation of this cascade prevents the phosphorylation and degradation of the inhibitor of κB (IκB), thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[6][12] Simultaneously, the MAPK pathways (p38, JNK, ERK) are not activated, which prevents the activation of the AP-1 transcription factor.[9][13]

By inhibiting these terminal pathways, Anakinra effectively suppresses the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Randomized, Phase II Study Evaluating the Efficacy and Safety of Anakinra in the Treatment of Gout Flares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Use of IL-1 Receptor Antagonist (Anakinra) in Idiopathic Recurrent Pericarditis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of anakinra in gouty arthritis: a retrospective study of 40 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-1 receptor antagonism reveals a yin-yang relationship between NFκB and interferon signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer | PLOS Computational Biology [journals.plos.org]

- 10. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Anakinra in Autoinflammatory Syndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoinflammatory syndromes are a group of disorders characterized by recurrent or persistent inflammation, driven by dysregulation of the innate immune system. A key mediator in the pathogenesis of many of these syndromes is the pro-inflammatory cytokine Interleukin-1 (IL-1). Anakinra, a recombinant human IL-1 receptor antagonist (IL-1Ra), has emerged as a cornerstone therapy for a significant number of these conditions. By competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1), Anakinra effectively dampens the inflammatory cascade. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Anakinra, its clinical application and efficacy in various autoinflammatory syndromes, detailed experimental protocols for assessing its biological effects, and a summary of key clinical trial data.

Introduction: The Rise of IL-1 Blockade in Autoinflammation

Autoinflammatory diseases, while individually rare, collectively represent a significant burden of chronic, systemic inflammation. Unlike autoimmune diseases, they are not primarily driven by the adaptive immune system (T and B cells) but rather by an overactivation of innate immune pathways. The discovery of the central role of IL-1 in driving the inflammatory phenotype of many of these disorders revolutionized their treatment.

Anakinra was the first IL-1 targeting biologic to be widely used in this context. Its efficacy in conditions like Cryopyrin-Associated Periodic Syndromes (CAPS) provided definitive proof of the IL-1-driven nature of these diseases and paved the way for the development of other IL-1 inhibitors. This guide will delve into the scientific underpinnings of Anakinra's therapeutic action and its practical application in a research and clinical setting.

Mechanism of Action of Anakinra

Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). Its mechanism of action is a direct and competitive inhibition of the IL-1 receptor type I (IL-1RI).

-

Competitive Binding: IL-1α and IL-1β are potent pro-inflammatory cytokines that exert their effects by binding to IL-1R1. Anakinra has a similar binding affinity to IL-1R1 as IL-1β but does not induce a conformational change in the receptor necessary for signal transduction. By occupying the receptor binding site, Anakinra prevents IL-1α and IL-1β from initiating the downstream signaling cascade.

-

Inhibition of Downstream Signaling: The binding of IL-1 to its receptor normally triggers the recruitment of the accessory protein (IL-1RAcP) and the subsequent activation of intracellular signaling pathways, most notably the NF-κB and MAPK pathways. These pathways lead to the transcription of a host of pro-inflammatory genes, including those for other cytokines (like IL-6), chemokines, and matrix metalloproteinases. By blocking the initial receptor engagement, Anakinra effectively prevents the activation of these critical inflammatory signaling cascades.[1]

The short half-life of Anakinra (approximately 4 to 6 hours) necessitates daily administration but also allows for rapid cessation of its biological effects if required.[1]

Signaling Pathway Diagram

Caption: IL-1 Signaling Pathway and the inhibitory action of Anakinra.

Clinical Efficacy in Autoinflammatory Syndromes

Anakinra has demonstrated significant efficacy in a range of autoinflammatory syndromes, often leading to rapid and sustained clinical remission.

Cryopyrin-Associated Periodic Syndromes (CAPS)

CAPS are a group of rare, inherited autoinflammatory diseases caused by mutations in the NLRP3 gene, leading to excessive IL-1β production. This category includes Familial Cold Autoinflammatory Syndrome (FCAS), Muckle-Wells Syndrome (MWS), and Neonatal-Onset Multisystem Inflammatory Disease (NOMID), also known as Chronic Infantile Neurological, Cutaneous, and Articular (CINCA) syndrome.

Anakinra treatment in CAPS patients typically results in a dramatic and rapid resolution of symptoms, including fever, rash, and joint pain, often within days of initiation.[2] Long-term treatment can also prevent serious complications such as hearing loss and amyloidosis.[3]

| Syndrome | Typical Anakinra Dosage (Pediatric) | Typical Anakinra Dosage (Adult) | Key Clinical Outcomes |

| FCAS, MWS | 1-2 mg/kg/day | 100 mg/day | Rapid resolution of fever, rash, and arthralgia. |

| NOMID/CINCA | Starting dose 1-2 mg/kg/day, can be increased up to 8 mg/kg/day | 100 mg/day, may require higher doses | Improvement in systemic inflammation, prevention of organ damage. |

Familial Mediterranean Fever (FMF)

FMF is the most common monogenic autoinflammatory disease, caused by mutations in the MEFV gene. While colchicine (B1669291) is the standard of care, a subset of patients are resistant or intolerant to it. For these individuals, Anakinra has proven to be an effective second-line therapy, reducing the frequency and severity of attacks.[1][4]

| Patient Population | Anakinra Dosage | Key Clinical Outcomes |

| Colchicine-resistant FMF | 100 mg/day (adults) | Significant reduction in attack frequency and severity.[4] |

| FMF with Amyloidosis | 100 mg/day (adults) | Reduction in proteinuria and stabilization of renal function. |

Tumor Necrosis Factor Receptor-Associated Periodic Syndrome (TRAPS)

TRAPS is an autosomal dominant autoinflammatory disorder caused by mutations in the TNFRSF1A gene. Anakinra is an effective treatment for TRAPS, leading to the resolution of febrile episodes and a decrease in inflammatory markers.[3][5][6][7][8]

| Patient Population | Anakinra Dosage | Key Clinical Outcomes |

| TRAPS | 1.5 mg/kg/day (pediatric); 100 mg/day (adult) | Control of febrile attacks and normalization of acute phase reactants.[5] |

Still's Disease (Adult-Onset and Systemic Juvenile Idiopathic Arthritis)

Still's disease, encompassing both Adult-Onset Still's Disease (AOSD) and Systemic Juvenile Idiopathic Arthritis (SJIA), is a complex polygenic autoinflammatory disorder. IL-1 is a key cytokine in its pathogenesis. Anakinra has shown remarkable efficacy, particularly in patients with systemic features, often leading to a rapid resolution of fever and rash.[9][10][11]

| Disease | Typical Anakinra Dosage | Key Clinical Outcomes |

| AOSD/SJIA | 1-2 mg/kg/day (pediatric); 100 mg/day (adult) | Rapid control of systemic symptoms, steroid-sparing effect.[10][11] |

Schnitzler's Syndrome

Schnitzler's syndrome is a rare, late-onset autoinflammatory disease characterized by chronic urticarial rash and monoclonal gammopathy. Conventional therapies are often ineffective. Anakinra has been shown to induce rapid and sustained remission of symptoms in patients with Schnitzler's syndrome.

| Patient Population | Anakinra Dosage | Key Clinical Outcomes |

| Schnitzler's Syndrome | 100 mg/day | Dramatic improvement in rash, fever, and bone pain. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological effects of Anakinra and to study the underlying mechanisms of autoinflammatory diseases.

In Vitro Inflammasome Activation Assay

This protocol describes the in vitro activation of the NLRP3 inflammasome in human THP-1 monocytes and its inhibition by a test compound, which can be adapted to assess the effect of Anakinra.[12]

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., Anakinra)

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

-

Caspase-Glo® 1 Inflammasome Assay

Caption: Experimental workflow for the in vitro inflammasome inhibition assay.

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours.

-

-

NLRP3 Inflammasome Activation and Inhibition:

-

Priming: After differentiation, replace the medium with fresh RPMI-1640 containing 1 µg/mL of LPS. Incubate for 3 hours at 37°C.[12]

-

Inhibitor Treatment: Prepare serial dilutions of the test compound (e.g., Anakinra) in cell culture medium. After the priming step, add the desired concentrations of the test compound to the respective wells. Include a vehicle control (e.g., PBS). Incubate for 1 hour at 37°C.[12]

-

Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells. Incubate for 1 hour at 37°C.[12]

-

-

Endpoint Analysis:

-

IL-1β Measurement (ELISA):

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of secreted IL-1β using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[13]

-

-

Cell Viability (LDH Assay):

-

Use a commercially available LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells, as an indicator of pyroptosis. Follow the manufacturer's protocol.[12]

-

-

Caspase-1 Activity:

-

Use a commercially available Caspase-Glo® 1 Inflammasome Assay to measure caspase-1 activity in the cell supernatant or cell lysates, according to the manufacturer's instructions.[12]

-

-

Quantification of Serum IL-1β by ELISA

This protocol provides a general procedure for the quantitative measurement of IL-1β in human serum samples.

-

Human IL-1β ELISA Kit (commercially available)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Serum samples from patients

-

Sample Preparation:

-

Collect blood samples and allow to clot.

-

Centrifuge at 1000 x g for 15 minutes to separate serum.

-

Store serum samples at -80°C until use. Avoid repeated freeze-thaw cycles.

-

-

ELISA Procedure (example based on a typical kit): [13][14]

-

Prepare all reagents, standards, and samples as directed in the kit manual.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 90 minutes at 37°C.[14]

-

Wash the plate 2 times with wash buffer.[14]

-

Add 100 µL of Biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.[14]

-

Wash the plate 3 times with wash buffer.[14]

-

Add 100 µL of Streptavidin-HRP (SABC) working solution to each well and incubate for 30 minutes at 37°C.[14]

-

Wash the plate 5 times with wash buffer.[14]

-

Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[14]

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 10 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration.

-

Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Western Blot for Caspase-1 Cleavage

This protocol outlines the detection of the active (cleaved) form of caspase-1 (p20 subunit) in cell lysates or supernatants by Western blotting.[15][16]

-

Primary antibody against cleaved caspase-1 (p20)

-

Loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels (12-15%)

-

PVDF or nitrocellulose membrane

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

ECL substrate

-

Chemiluminescence imaging system

-

Sample Preparation:

-

Cell Lysates:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Supernatants:

-

Collect cell culture supernatant and centrifuge to remove any detached cells.

-

Proteins in the supernatant can be concentrated using methods like trichloroacetic acid (TCA) precipitation.[15]

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

-

Western Blot Procedure: [15]

-

Sample Loading: Mix a standardized amount of protein (e.g., 20-30 µg of lysate) or a standardized volume of concentrated supernatant with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and run electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-1 (p20) antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: For cell lysates, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.

-

Summary of Clinical Trial Data

The following tables summarize key quantitative data from selected clinical trials of Anakinra in various autoinflammatory syndromes.

Table 1: Anakinra in Colchicine-Resistant FMF[4]

| Outcome Measure | Anakinra (n=12) | Placebo (n=13) | p-value |

| Mean attacks per month | 1.7 ± 1.7 | 3.5 ± 1.9 | 0.037 |

| Patients with <1 attack/month | 6 (50%) | 0 (0%) | 0.005 |

| Mean joint attacks per month | 0.8 ± 1.6 | 2.1 ± 1.1 | 0.019 |

| Quality of Life (VAS) | 7.7 ± 2.3 | 4.2 ± 2.9 | 0.045 |

Table 2: Anakinra in Still's Disease (AOSD/SJIA)[10]

| Outcome Measure (at Week 2) | Anakinra (2 mg/kg and 4 mg/kg combined) | Placebo | p-value |

| ACR30 response with absence of fever | 100% | 0% | 0.0022 |

| ACR50 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |

| ACR70 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |

| ACR90 response with absence of fever | High proportion (specific % not stated) | Low proportion | Superiority demonstrated |

Table 3: Anakinra in Undifferentiated Autoinflammatory Diseases (uAID) in Children[6]

| Response to Anakinra | Number of Patients (n=22) | Percentage |

| Complete clinical and serological remission | 8 | 36% |

| Partial response | 8 | 36% |

| No response | 6 | 28% |

Conclusion

Anakinra has fundamentally changed the management of a wide spectrum of autoinflammatory syndromes. Its targeted inhibition of the IL-1 pathway provides a highly effective and generally well-tolerated therapeutic option for patients with these often debilitating conditions. The rapid and profound clinical responses observed with Anakinra have not only improved patient outcomes but have also deepened our understanding of the central role of IL-1 in the pathophysiology of autoinflammation. For researchers and drug development professionals, Anakinra serves as a benchmark for IL-1 blockade and a valuable tool for dissecting the intricacies of innate immune regulation. The experimental protocols detailed in this guide provide a framework for further investigation into the mechanisms of autoinflammatory diseases and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Anakinra as a diagnostic challenge and treatment option for systemic autoinflammatory disorders of undefined etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term safety profile of anakinra in patients with severe cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anakinra for Colchicine-Resistant Familial Mediterranean Fever: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of anakinra for undifferentiated autoinflammatory diseases in children: a retrospective case review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An open label trial of anakinra to prevent respiratory failure in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. A Randomized, Double-Blind, Placebo-Controlled Study of Anakinra in Pediatric and Adult Patients with Still’s Disease - ACR Meeting Abstracts [acrabstracts.org]

- 11. Anakinra in Still’s disease: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. affigen.com [affigen.com]

- 14. mpbio.com [mpbio.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Orchestrated Blockade: A Technical Guide to the Discovery and Development of Interleukin-1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 (IL-1), a keystone cytokine in the inflammatory cascade, has been a focal point of therapeutic intervention for a host of autoimmune and autoinflammatory diseases. The intricate regulation of its potent pro-inflammatory activity is a critical physiological process, and its dysregulation is central to numerous pathologies. This technical guide provides an in-depth exploration of the discovery and development of IL-1 receptor antagonists, from the identification of the endogenous antagonist to the engineering of sophisticated biologic drugs. It details the molecular mechanisms of IL-1 signaling, presents comparative quantitative data for approved antagonists, outlines key experimental protocols for their evaluation, and visualizes complex pathways and workflows to offer a comprehensive resource for professionals in the field.

The Dawn of IL-1 Antagonism: Discovery of IL-1Ra

The history of IL-1 antagonism began not with drug design, but with a fundamental biological discovery. In the mid-1980s, researchers observed that biological fluids, such as the urine of febrile patients, contained a factor that could inhibit the activity of IL-1.[1] This mysterious substance was found to specifically block the biological activities of IL-1 without eliciting an inflammatory response itself.[1]

Subsequent purification and cloning in 1990 revealed this inhibitor to be a unique protein, structurally related to the IL-1 family, which was aptly named Interleukin-1 Receptor Antagonist (IL-1Ra).[2][3] IL-1Ra functions as a natural, competitive inhibitor. It binds to the same cell surface receptor as IL-1α and IL-1β, the Interleukin-1 Receptor Type I (IL-1R1), but fails to recruit the necessary co-receptor for signal transduction.[2][4] This discovery was a landmark, revealing a natural mechanism for tempering IL-1-driven inflammation and providing a direct blueprint for therapeutic development.

The IL-1 Signaling Pathway: A Pro-Inflammatory Cascade

Understanding the mechanism of IL-1 antagonists requires a firm grasp of the signaling pathway they are designed to inhibit. The process is a tightly regulated, multi-step cascade that translates an extracellular signal into a robust inflammatory gene expression program.

The key players are:

-

Agonists (IL-1α and IL-1β): These are the primary pro-inflammatory cytokines that initiate the signal.

-

Type I IL-1 Receptor (IL-1R1): The primary signaling receptor to which IL-1 agonists and antagonists bind.[5]

-

IL-1 Receptor Accessory Protein (IL-1RAcP): A co-receptor essential for forming a stable, high-affinity signaling complex.[6]

The signaling cascade is initiated when IL-1α or IL-1β binds to IL-1R1.[6][7] This initial binding induces a conformational change that facilitates the recruitment of IL-1RAcP, forming a stable ternary complex.[7] The intracellular Toll/IL-1 Receptor (TIR) domains of IL-1R1 and IL-1RAcP are brought into close proximity, acting as a scaffold to recruit downstream signaling adaptors, primarily MyD88.[8] This initiates a series of phosphorylation and ubiquitination events involving the IL-1 receptor-associated kinases (IRAKs) and TRAF6, ultimately leading to the activation of two major downstream pathways:

-

Nuclear Factor-kappa B (NF-κB): Leads to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][9]

-

Mitogen-Activated Protein Kinases (MAPKs): Including p38 and JNK, which also contribute to the inflammatory gene expression program.[9]

Developed IL-1 Antagonists: From Recombinant Proteins to Monoclonal Antibodies

Leveraging the discovery of IL-1Ra, several biologic drugs have been successfully developed to block the IL-1 pathway. These agents represent different strategies for achieving the same therapeutic goal: preventing IL-1 from activating its receptor.

Anakinra (Kineret®)

Anakinra is a recombinant, non-glycosylated form of the human IL-1Ra.[2] It has an additional N-terminal methionine residue but is otherwise identical to the endogenous protein. Approved by the FDA in 2001 for rheumatoid arthritis, its indications have since expanded.[10][11][12]

-

Mechanism of Action: Like the natural IL-1Ra, anakinra acts as a competitive inhibitor of the IL-1R1 receptor, blocking the binding of both IL-1α and IL-1β without initiating a downstream signal.[13]

Rilonacept (Arcalyst®)

Rilonacept is a dimeric fusion protein, ingeniously designed as a high-affinity "IL-1 trap".[14][15] It consists of the ligand-binding domains of the extracellular portions of both IL-1R1 and IL-1RAcP, linked to the Fc portion of human IgG1.[8][15] This design allows it to mimic the complete high-affinity receptor complex in a soluble form. It was approved by the FDA in 2008 for Cryopyrin-Associated Periodic Syndromes (CAPS).[8]

-

Mechanism of Action: Rilonacept functions as a soluble decoy receptor. It binds and neutralizes circulating IL-1β and IL-1α with high affinity, preventing them from interacting with cell-surface receptors.[7][15]

Canakinumab (Ilaris®)

Canakinumab is a high-affinity, fully human monoclonal antibody of the IgG1/κ isotype that specifically targets IL-1β.[5][16][17] It was developed using transgenic mice that produce human antibodies.[17] Approved by the FDA in 2009 for CAPS, its high specificity and long half-life offer distinct therapeutic advantages.[17]

-

Mechanism of Action: Canakinumab binds to circulating IL-1β and neutralizes its activity by sterically hindering its ability to bind to the IL-1R1 receptor.[18] It has no cross-reactivity with IL-1α or other IL-1 family members.[19]

Quantitative Data Presentation

The distinct molecular designs of these antagonists result in different pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinity and In Vitro Potency

| Antagonist | Target(s) | Binding Affinity (Kd) | In Vitro Potency (IC50) |

| Anakinra | IL-1R1 | ~150 pM[20] | Not directly applicable (competitive antagonist) |

| Rilonacept | IL-1β, IL-1α, IL-1Ra | 0.5 pM (for IL-1β)[7] | ~2 pM (for IL-1β-induced IL-6 production)[1][21] |

| Canakinumab | IL-1β | ~35-60 pM[16][17] | ~40-43 pM (for IL-1β-induced IL-6 production)[16][22] |

Table 2: Pharmacokinetic Properties

| Antagonist | Molecular Type | Bioavailability (SC) | Elimination Half-Life | Dosing Frequency |

| Anakinra | Recombinant Protein | 95%[2][23][24] | 4 - 6 hours[2][23][24][25] | Daily |

| Rilonacept | Fusion Protein (IgG1 Fc) | ~43-50%[7][26] | ~7 - 9 days[8][27] | Weekly |

| Canakinumab | Monoclonal Ab (IgG1) | ~66-70%[6][16][28] | ~26 days[5][6][16][28] | Every 8 weeks |

Key Experimental Protocols in IL-1 Antagonist Development

The evaluation of novel IL-1 receptor antagonists relies on a series of robust in vitro and in vivo assays. These protocols are designed to assess binding affinity, functional inhibition of the signaling pathway, and therapeutic efficacy in a disease-relevant context.

IL-1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the ability of an antagonist to compete with IL-1 for binding to its receptor on the cell surface.

Methodology:

-

Cell Culture: Murine thymoma cells (e.g., EL4), which endogenously express a high number of IL-1R1 receptors, are cultured to an appropriate density.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer (e.g., RPMI with 1% BSA).

-

Competition Reaction: A constant, low concentration of radiolabeled IL-1 (e.g., ¹²⁵I-IL-1α) is incubated with the cells in the presence of increasing concentrations of the unlabeled test antagonist. A control group with no antagonist (total binding) and a group with a large excess of unlabeled IL-1 (non-specific binding) are included.

-

Incubation: The reaction mixtures are incubated at 4°C for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.

-

Separation: The cell-bound radioligand is separated from the unbound radioligand. This is typically achieved by centrifuging the mixture through a layer of oil (e.g., dibutyl phthalate) to rapidly pellet the cells while leaving the unbound ligand in the supernatant.

-

Quantification: The radioactivity in the cell pellets is measured using a gamma counter.

-

Data Analysis: The percentage of specific binding is calculated for each antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Cell-Based Signaling Assay (NF-κB Reporter Assay)

This functional assay measures the ability of an antagonist to inhibit IL-1-induced downstream signaling, typically by quantifying the activity of the NF-κB transcription factor.[29]

Methodology:

-

Cell Line: A suitable host cell line (e.g., HEK293) is stably transfected with a reporter construct.[29] This construct contains a reporter gene (e.g., firefly luciferase) under the transcriptional control of multiple NF-κB response elements.

-

Cell Seeding: The reporter cells are seeded into a 96-well plate at a defined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[29]

-

Compound Pre-incubation: The cell culture medium is replaced with medium containing serial dilutions of the test antagonist. The plate is incubated for a short period (e.g., 1 hour) to allow the antagonist to bind to the receptors.[29]

-

Stimulation: A pre-determined concentration of recombinant human IL-1β (e.g., a concentration that elicits ~80% of the maximal response, EC80) is added to the wells. Control wells (unstimulated and stimulated without antagonist) are included.

-

Incubation: The plate is incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).[29][30]

-

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) is added.[29] The light produced by the enzymatic reaction, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the control wells, and the percentage of inhibition is calculated for each antagonist concentration. The IC50 value is determined using a sigmoidal dose-response curve fit.[29]

In Vivo Efficacy Model (Collagen-Induced Arthritis in Mice)

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical animal model for rheumatoid arthritis that is highly dependent on IL-1 signaling.[9] It is used to evaluate the in vivo efficacy of anti-inflammatory agents.

Methodology:

-

Animal Strain: A susceptible mouse strain, such as DBA/1, is used.[9][14] Mice are typically 7-8 weeks old at the start of the study.[9][14]

-

Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion containing type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).[4] This initiates an autoimmune response against the collagen present in cartilage.

-

Booster Immunization (Day 21): A booster injection, typically containing type II collagen emulsified in Incomplete Freund's Adjuvant (IFA), is administered to amplify the immune response.[4]

-

Treatment Administration: Dosing with the test antagonist (or vehicle control) is initiated. The dosing regimen (e.g., daily, weekly) and route (e.g., subcutaneous, intraperitoneal) depend on the pharmacokinetic properties of the test article. Treatment can begin prophylactically (before disease onset) or therapeutically (after clinical signs appear).

-

Clinical Scoring: Starting around day 21, mice are monitored several times per week for signs of arthritis. Each paw is scored on a scale (e.g., 0-4) based on the degree of erythema, swelling, and joint deformity. A cumulative clinical score is calculated for each animal.

-

Terminal Analysis: At the end of the study (e.g., Day 42-56), animals are euthanized.[14] Paws may be collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion. Serum can be collected to measure cytokine levels or anti-collagen antibody titers.

-

Data Analysis: Clinical scores, body weights, and histological scores are compared between treatment and control groups using appropriate statistical methods (e.g., ANOVA, Mann-Whitney U test).

Future Directions and Conclusion

The development of IL-1 receptor antagonists marks a triumph of translational medicine, turning a fundamental understanding of inflammatory signaling into highly effective therapies for debilitating diseases. The evolution from a recombinant version of the natural inhibitor to a long-acting, highly specific monoclonal antibody illustrates the rapid progress in biopharmaceutical engineering.

Current research continues to push the boundaries. The quest for orally available small-molecule inhibitors that target intracellular components of the IL-1 pathway, such as IRAK4 or caspase-1, remains a major focus.[18] Success in this area would represent a paradigm shift, offering patients more convenient and potentially more cost-effective treatment options.

References

- 1. Portico [access.portico.org]

- 2. Anakinra - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 5. Pharmacokinetic and pharmacodynamic properties of canakinumab, a human anti-interleukin-1β monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Rilonacept (Arcalyst), an Interleukin-1 Trap for the Treatment of Cryopyrin-Associated Periodic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. Canakinumab, a fully-human mAb against IL-1beta for the potential treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Rilonacept and canakinumab - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IL-1 receptor antagonism reveals a yin-yang relationship between NFκB and interferon signaling in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AOP-Wiki [aopwiki.org]

- 21. researchgate.net [researchgate.net]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. ema.europa.eu [ema.europa.eu]

- 25. drugs.com [drugs.com]

- 26. Arcalyst (Rilonacept): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 27. drugs.com [drugs.com]

- 28. benchchem.com [benchchem.com]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Anakinra's Binding Affinity for IL-1R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Anakinra's binding affinity for its target, the Interleukin-1 Receptor Type 1 (IL-1R1). Anakinra, a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), functions as a competitive inhibitor of both Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β). By binding to IL-1R1, Anakinra prevents the pro-inflammatory signaling cascade initiated by IL-1, making it a critical therapeutic agent in various inflammatory conditions. This document details the quantitative binding kinetics, the experimental methodologies used to determine these parameters, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The binding of Anakinra to IL-1R1 is characterized by a high affinity, as determined by various biophysical techniques. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 150 pM | Equilibrium Binding/Kinetic Experiments | [1] |

| Association Rate Constant (kon) | 9.82 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Rate Constant (koff) | 1.47 x 10-4 s-1 | Calculated (Kd = koff/kon) | |

| Inhibitory Concentration (IC50) | ~1.6 nM | Cell-based assays | [3] |

Note: The dissociation rate constant (koff) was calculated using the provided Kd and kon values.

Mechanism of Action: Competitive Inhibition

Anakinra's therapeutic effect stems from its ability to act as a competitive antagonist at the IL-1R1.[4][5][6] In inflammatory states, elevated levels of IL-1α and IL-1β lead to excessive signaling through IL-1R1, driving inflammation and tissue damage. Anakinra, by binding to the same receptor, physically blocks the binding of IL-1α and IL-1β, thereby inhibiting the downstream signaling cascade.[4][6]

IL-1 Signaling Pathway and Anakinra's Point of Intervention

The binding of IL-1α or IL-1β to IL-1R1 initiates a conformational change that leads to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This ternary complex formation brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of both receptor chains into close proximity, triggering a downstream signaling cascade. This cascade involves the recruitment of adapter proteins such as MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases. Anakinra's binding to IL-1R1 prevents the initial ligand binding, thus halting this entire inflammatory cascade at its origin.

References

- 1. Interleukin-1 (IL-1) receptor antagonist binds to the 80-kDa IL-1 receptor but does not initiate IL-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Post-Traumatic Immune Response Using the IL-1 Receptor Antagonist Anakinra for Improved Visual Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacodynamics of Anakinra in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anakinra, a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), serves as a competitive inhibitor of both interleukin-1 alpha (IL-1α) and interleukin-1 beta (IL-1β) binding to the interleukin-1 receptor type I (IL-1RI).[1] This antagonism effectively blocks the pro-inflammatory signaling cascades initiated by IL-1, a key cytokine implicated in a wide array of inflammatory and autoimmune diseases.[1][2] Preclinical studies have been instrumental in elucidating the pharmacodynamic properties of Anakinra, providing a foundational understanding of its mechanism of action, dose-response relationships, and effects on downstream cellular and molecular events. This guide synthesizes the core pharmacodynamic findings from various preclinical models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development in this area.

Mechanism of Action: IL-1 Receptor Antagonism

Anakinra's primary mechanism of action is the competitive blockade of the IL-1RI.[1] By binding to the receptor without initiating signal transduction, it prevents IL-1α and IL-1β from forming the active signaling complex with the IL-1 receptor accessory protein (IL-1RAcP).[3] This inhibition abrogates the downstream activation of critical inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4]

Signaling Pathway

The binding of IL-1 to IL-1RI triggers a signaling cascade that results in the production of numerous inflammatory mediators. Anakinra disrupts this initial step.

In Vitro Pharmacodynamics

In vitro studies have been crucial for quantifying Anakinra's binding affinity and its direct effects on cellular responses to IL-1 stimulation.

Quantitative Data from In Vitro Models

| Parameter | Model System | Value | Reference |

| IC50 for IL-1R Binding | Murine EL4 6.1 cells | Ki value of 0.21 nM | [5] |

| IC50 for IL-1β Neutralization | Human MRC-5 fibroblasts (IL-6 release) | 45 pM | [3] |

| IC50 for IL-1β Neutralization | Human whole blood (IL-8 expression) | 603 pM | [3] |

Experimental Protocols

-

Cell Line: Murine EL4 6.1 T-lymphoma cells, which express the type I IL-1 receptor.

-

Ligand: 125I-labeled recombinant murine IL-1α.

-

Methodology:

-

EL4 6.1 cells are incubated with a fixed concentration of 125I-labeled IL-1α.

-

Increasing concentrations of unlabeled Anakinra are added to competitively displace the radiolabeled ligand.

-

After incubation, cells are washed to remove unbound ligand.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The Ki (inhibition constant) is calculated from the IC50 value (concentration of Anakinra that inhibits 50% of specific binding).[5]

-

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

PBMCs are isolated from healthy donors or patients.

-

Cells are cultured in the presence of LPS (e.g., 100 pg/ml) with or without varying concentrations of Anakinra (e.g., 500 ng/ml).[7]

-

Supernatants are collected at specified time points (e.g., 6 and 16 hours).[7]

-

Concentrations of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]

-

In Vivo Pharmacodynamics

Preclinical animal models have been essential for evaluating the in vivo efficacy of Anakinra in various disease states and for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Quantitative Data from In Vivo Models

| Preclinical Model | Species | Anakinra Dose | Key Pharmacodynamic Effect | Reference |

| Collagen-Induced Arthritis (CIA) | Lewis Rat | 10 mg/kg & 100 mg/kg (s.c. infusion) | Modest effect on paw edema (Imax = 0.28). Dosing at 100 mg/kg/day for >10 days reduced paw swelling by at least 70%. | [4][8] |

| MSU Crystal-Induced Peritonitis | BALB/c Mouse | 200 µg (i.p.) | Marked inhibition of neutrophil accumulation in the peritoneal cavity. | [9] |

| Acute Myocardial Infarction | Mouse | 1 mg/kg & 100 mg/kg | Ameliorates cardiac remodeling and inhibits apoptosis. No additional benefit at the higher dose. | [10] |

| Ross River Virus (RRV) Infection | Mouse | Not specified | Reduced bone loss. | [11] |

| Chikungunya Virus (CHIKV) Infection | Mouse | Not specified | Reduced bone loss. | [11] |

| Renal Normothermic Machine Perfusion | Porcine | 50 mg (arterial bolus) | Significantly downregulated transcriptional expression of IL-6, Fas ligand, and ICAM-1. | [12][13] |

| Pancreatic Cancer (in vivo) | Not specified | Not specified | Inhibited TSLP secretion by activated cancer-associated fibroblasts. | [14] |

Experimental Protocols

-

Animal Model: Lewis rats.

-

Induction of Arthritis: Immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant.

-

Treatment Protocol:

-

Rats receive either vehicle or Anakinra at various doses (e.g., 10 mg/kg or 100 mg/kg) via subcutaneous infusion for a specified duration (e.g., ~33 hours or ~188 hours).[8]

-

-

Pharmacodynamic Readouts:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AOP-Wiki [aopwiki.org]

- 6. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetic-pharmacodynamic-disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anakinra in experimental acute myocardial infarction--does dosage or duration of treatment matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Interleukin-1β Signaling by Anakinra Demonstrates a Critical Role of Bone Loss in Experimental Arthritogenic Alphavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IL‐1 receptor antagonist anakinra downregulates inflammatory cytokines during renal normothermic machine perfusion: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-1 receptor antagonist anakinra downregulates inflammatory cytokines during renal normothermic machine perfusion: Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Anakinra in Gout and Idiopathic Pericarditis: A Technical Guide for Researchers

An in-depth exploration of the interleukin-1 receptor antagonist, Anakinra, and its therapeutic potential and application in preclinical and clinical research for gout and idiopathic pericarditis. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols from pivotal studies.

Executive Summary

Anakinra, a recombinant human interleukin-1 receptor antagonist (IL-1Ra), has emerged as a significant therapeutic agent in the management of autoinflammatory diseases. Its mechanism of action, centered on the blockade of IL-1α and IL-1β signaling, has shown considerable promise in conditions characterized by IL-1-driven inflammation, notably gout and idiopathic pericarditis. In gout, Anakinra offers an effective alternative for acute flares, particularly in patients with contraindications to standard therapies. For idiopathic pericarditis, it represents a breakthrough for recurrent and refractory cases, enabling steroid-sparing regimens and reducing disease recurrence. This document synthesizes the current research landscape, presenting quantitative data from key clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and study designs.

The Central Role of Interleukin-1 in Gout and Idiopathic Pericarditis

The inflammatory cascades in both gout and idiopathic pericarditis are significantly mediated by the pro-inflammatory cytokine Interleukin-1 (IL-1).

In gout , monosodium urate (MSU) crystals are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome within monocytes and macrophages.[1][2] This intracellular protein complex facilitates the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.[1] IL-1β then binds to the IL-1 receptor type I (IL-1RI), triggering a signaling cascade that results in the production of other inflammatory mediators, neutrophil recruitment, and the characteristic intense pain and swelling of a gout flare.[1][2]

Similarly, in idiopathic pericarditis , the underlying pathophysiology is increasingly understood as an autoinflammatory process where the NLRP3 inflammasome and subsequent IL-1 release play a pivotal role in the sterile inflammation of the pericardium.[3][4] This sustained IL-1 signaling is thought to be a key driver of recurrent episodes.[5]

Anakinra functions as a competitive antagonist of the IL-1RI, binding to the receptor without inducing a downstream signal.[6] By blocking the binding of both IL-1α and IL-1β, Anakinra effectively dampens the inflammatory response mediated by these cytokines.[6][7]

Anakinra in Gout Research: Clinical Efficacy and Safety

Anakinra has been investigated as a therapeutic option for acute gout flares, particularly in patients who have contraindications to or have failed conventional treatments such as NSAIDs, colchicine (B1669291), and corticosteroids.[7][8][9]

Quantitative Data from Key Gout Clinical Trials

| Study (Trial ID) | Patient Population | N | Treatment Arms | Primary Endpoint | Key Findings |

| anaGO (NCT03002974) | Acute gout flare; NSAID/colchicine unsuitable | 165 | 1. Anakinra 100 mg/day for 5 days2. Anakinra 200 mg/day for 5 days3. Triamcinolone (B434) 40 mg single injection | Change in patient-assessed pain intensity (0-100 VAS) from baseline to 24-72 hours | Mean pain reduction was -41.2 for combined Anakinra groups vs. -39.4 for triamcinolone (p=0.688). Anakinra was not superior but showed comparable efficacy.[8][10][11] |

| Janssen et al. (2019) (NTR5234) | Crystal-proven acute gout flare | 88 | 1. Anakinra2. Treatment as usual (colchicine, naproxen, or prednisone) | Change in pain on a 5-point scale from baseline to days 2-4 | Anakinra was non-inferior to treatment as usual.[12][13] |

| So et al. (2007) (ISRCTN10862635) | Acute gout; intolerant/failed standard therapy | 10 | Anakinra 100 mg/day for 3 days (open-label) | Clinical response | All 10 patients responded rapidly, with significant symptom relief within 48 hours.[1][2] |

Experimental Protocols: The anaGO Study (NCT03002974)

The "anaGO" study provides a robust example of a clinical trial protocol for Anakinra in gout.[10][14]

-

Study Design: A multicenter, randomized, double-blind, double-dummy, phase 2 study.[10]

-

Inclusion Criteria: Patients with acute gout (ACR/EULAR 2015 criteria) for whom NSAIDs and colchicine were unsuitable due to contraindication, intolerance, or inefficacy.[10]

-

Randomization: Patients were randomized 1:1:1 to receive either Anakinra 100 mg/day, Anakinra 200 mg/day, or a single 40 mg intramuscular injection of triamcinolone.[10] To maintain blinding, patients in the Anakinra arms received a placebo injection, and the triamcinolone group received daily placebo subcutaneous injections for 5 days.[14]

-

Primary Outcome: The primary endpoint was the change in patient-assessed pain intensity in the most affected joint, measured on a 0-100 mm visual analogue scale (VAS), from baseline to the average of 24, 48, and 72-hour assessments.[10][14]

-

Secondary Outcomes: Included patient- and physician-assessed global response, time to onset of effect, and safety.[8][10]

Anakinra in Idiopathic Pericarditis Research: A Paradigm Shift in Treatment

Anakinra has demonstrated remarkable efficacy in treating recurrent idiopathic pericarditis, particularly in patients who are colchicine-resistant and corticosteroid-dependent.[15][16][17]

Quantitative Data from Key Idiopathic Pericarditis Studies

| Study | Patient Population | N | Treatment Protocol | Key Findings |

| AIRTRIP Trial | Colchicine-resistant, corticosteroid-dependent recurrent pericarditis | 21 | Open-label Anakinra (2 mg/kg/day, max 100 mg) for 2 months, then randomized to Anakinra or placebo for 6 months. | Recurrence in 18.2% of Anakinra group vs. 90% in placebo group.[4][16][18] |

| IRAP Registry | Colchicine-resistant pericarditis | 224 | Anakinra 100 mg/day for a median of 6 months, followed by tapering. | Recurrences decreased from 2.33 to 0.39 per patient-year. Hospitalizations reduced by 86%. Corticosteroid use decreased from 80% to 27%.[4][15] |

| Signa et al. (2020) | Refractory or intolerant to conventional therapy | 34 (12 Anakinra, 22 conventional) | Anakinra + conventional therapy vs. conventional therapy alone. | Faster response time in the Anakinra group (3.75 vs 5.63 days). No recurrences in the Anakinra group during treatment vs. 9 in the conventional group.[15] |

Experimental Protocols: The AIRTRIP Trial

The Anakinra-Treatment of Recurrent Idiopathic Pericarditis (AIRTRIP) trial was a landmark study that established the efficacy of Anakinra in this patient population.[4][16]

-

Study Design: A randomized-withdrawal, double-blind, placebo-controlled trial.[16]

-

Inclusion Criteria: Patients with at least three episodes of idiopathic recurrent pericarditis, elevated C-reactive protein (CRP), colchicine resistance, and corticosteroid dependence.[4][16]

-

Open-Label Phase: All patients received Anakinra at a dose of 2 mg/kg/day (up to 100 mg) subcutaneously for 2 months.[16]

-

Randomized Withdrawal Phase: Patients who responded to the open-label treatment were then randomized to either continue Anakinra or receive a placebo for 6 months or until a recurrence of pericarditis.[4][16]

-

Primary Outcome: The primary endpoints were the incidence of recurrent pericarditis and the time to recurrence.[18]

Future Directions and Considerations for Researchers

The research presented provides a strong rationale for the use of Anakinra in specific populations with gout and idiopathic pericarditis. However, several areas warrant further investigation:

-

Long-term safety and efficacy: While existing studies are promising, more extensive data on the long-term safety profile of Anakinra in these conditions are needed.

-

Optimal dosing and duration of therapy: Further studies are required to refine dosing strategies, including the optimal duration of treatment and tapering schedules to minimize the risk of recurrence upon discontinuation.

-

Biomarker discovery: Identifying biomarkers that predict response to Anakinra could help in patient selection and personalized medicine approaches.

-

Head-to-head comparisons: More direct comparisons with other IL-1 inhibitors and novel therapies will help to establish the relative efficacy and safety of Anakinra.

References

- 1. A pilot study of IL-1 inhibition by anakinra in acute gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pilot study of IL-1 inhibition by anakinra in acute gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Interleukin-1 Antagonists for the Treatment of Recurrent Pericarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interleukin-1 Blockers in Recurrent and Acute Pericarditis: State of the Art and Future Directions | MDPI [mdpi.com]

- 7. join.hcplive.com [join.hcplive.com]

- 8. A Randomized, Phase II Study Evaluating the Efficacy and Safety of Anakinra in the Treatment of Gout Flares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biologic Medication Kineret Is Effective for Gout Flares [creakyjoints.org]

- 10. A Randomized, Phase 2 Study Evaluating the Efficacy and Safety of Anakinra in Difficult-To-Treat Acute Gouty Arthritis: The anaGO Study - ACR Meeting Abstracts [acrabstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Anakinra for the treatment of acute gout flares: a randomized, double-blind, placebo-controlled, active-comparator, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Efficacy of Anakinra in Pericarditis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Efficacy of Anakinra in Pericarditis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The biological activity of Anakinra on different cell types

Anakinra, a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), serves as a potent inhibitor of IL-1 signaling.[1] By competitively binding to the Interleukin-1 Type I Receptor (IL-1RI), Anakinra blocks the biological activities of both IL-1α and IL-1β, which are pivotal cytokines in the inflammatory cascade.[1][2] This inhibitory action modulates the innate immune response and has significant therapeutic implications across a spectrum of inflammatory diseases.[3] This technical guide provides an in-depth analysis of the biological activity of Anakinra on various cell types, complete with quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows.

Core Mechanism of Action

Interleukin-1 (IL-1), encompassing both IL-1α and IL-1β, is a primary mediator of inflammation. Upon binding to IL-1RI, it recruits the IL-1 receptor accessory protein (IL-1RAcP), initiating a downstream signaling cascade. This process typically involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other mitogen-activated protein kinases (MAPKs) like p38.[4][5] This activation leads to the transcription and production of a host of secondary inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8), and matrix metalloproteinases (MMPs), which collectively drive the inflammatory response and contribute to tissue damage.[4][6]

Anakinra functions as a competitive antagonist at the IL-1RI. It binds to the receptor with high affinity but does not elicit a biological response, thereby preventing IL-1α and IL-1β from binding and triggering the pro-inflammatory signaling cascade.[1][5][7]

Biological Activity on Different Cell Types

Anakinra's blockade of IL-1 signaling has profound and diverse effects across various cell types involved in immunity and inflammation.

Neutrophils

Neutrophils are key effector cells of the innate immune system, and their recruitment to sites of inflammation is a hallmark of many inflammatory conditions. IL-1 is a potent chemoattractant and activator for neutrophils.

-

Activity : Anakinra significantly reduces neutrophil infiltration and recruitment to inflammatory sites.[8] Studies have shown that treatment with Anakinra leads to a notable reduction in both the frequency and absolute numbers of neutrophils in airways during viral infections and in response to endotoxin (B1171834) challenges.[8][9] In patients with ST-segment elevation acute myocardial infarction, Anakinra treatment resulted in a statistically significant greater percentage reduction in absolute neutrophil count compared to placebo.[10]

-

Quantitative Effects :

-

In healthy volunteers challenged with inhaled lipopolysaccharide (LPS), Anakinra pretreatment decreased the percentage of neutrophils in sputum by 80%.[8]

-

In patients with myocardial infarction, a 72-hour treatment with Anakinra led to a 48% reduction in absolute neutrophil count, compared to a 27% reduction with placebo.[10]

-

Synoviocytes and Fibroblasts

Fibroblast-like synoviocytes are critical players in the pathogenesis of rheumatoid arthritis (RA), where they contribute to pannus formation and joint destruction.

-

Activity : IL-1 stimulates synoviocytes and other fibroblasts to adopt a pro-inflammatory and destructive phenotype, characterized by the secretion of inflammatory cytokines (IL-6, IL-8), matrix metalloproteinases (MMPs), and prostaglandin (B15479496) E2 (PGE2), which degrade cartilage and bone.[6][11] Anakinra inhibits these IL-1-induced effects, reducing the production of these inflammatory and degradative molecules.[11][12]

-

Quantitative Effects :

-

In human synovial fibroblast cultures, Anakinra is required in at least a 100-fold molar excess over IL-1 to achieve 100% inhibition of PGE2 production.[12]

-

Chondrocytes

Chondrocytes are the sole cell type in articular cartilage, responsible for maintaining the extracellular matrix. In inflammatory joint diseases, their function is severely compromised.

-

Activity : IL-1 is a major catabolic factor for cartilage, stimulating chondrocytes to produce MMPs (e.g., MMP-1, MMP-3, MMP-13) that degrade the cartilage matrix, while simultaneously inhibiting the synthesis of new matrix components like collagen and aggrecan.[6][13] By blocking IL-1, Anakinra protects cartilage from degradation and helps preserve joint integrity.[6] Clinical studies in RA have demonstrated that Anakinra significantly slows the radiographic progression of joint damage.[6][14]

Macrophages and Monocytes

Macrophages and their monocyte precursors are central to the inflammatory response, producing a wide array of cytokines, including IL-1 itself.

-

Activity : Anakinra modulates macrophage activity by disrupting the IL-1-driven autoinflammatory loop, where IL-1 stimulates macrophages to produce more IL-1 and other pro-inflammatory cytokines.[9] This is particularly relevant in conditions like Macrophage Activation Syndrome (MAS), a life-threatening cytokine storm where Anakinra is used as a therapeutic agent to quell hyperinflammation.[6][15] Anakinra has also been shown to reduce macrophage proliferation and density within atherosclerotic plaques.[14]

-

Quantitative Effects :

-

In peripheral blood mononuclear cells (PBMCs) from Schnitzler Syndrome patients stimulated with LPS, the addition of Anakinra (500 ng/mL) in vitro reduced the production of IL-1β, IL-6, and TNF-α. For example, in one patient, LPS-induced IL-1β production at 16 hours was reduced from approximately 2500 pg/mL to 500 pg/mL.[9]

-

Endothelial Cells

Endothelial cells line blood vessels and play a crucial role in regulating inflammation and leukocyte trafficking.

-

Activity : IL-1 activates endothelial cells, leading to the upregulation of adhesion molecules and the production of inflammatory mediators, which facilitates the recruitment of immune cells to tissues.[3] Anakinra can ameliorate these pro-inflammatory responses. In human blood-brain barrier endothelial cells infected with Zika virus, Anakinra treatment reduced NF-κB activation and lowered the levels of downstream cytokines IL-6 and TNF.[16] It also suppresses inflammatory gene expression in human umbilical vein endothelial cells (HUVECs).[17]

-

Quantitative Effects :

-

In patients with RA, chronic IL-1 inhibition with Anakinra led to a 45% improvement in flow-mediated, endothelium-dependent dilation of the brachial artery.[18]

-

Summary of Quantitative Data

| Cell Type | Stimulus | Measured Outcome | Anakinra Concentration/Dose | Result | Reference |

| Neutrophils | Inhaled LPS (in vivo) | % Neutrophils in Sputum | 1 mg/kg SC | 80% decrease | [8] |

| Neutrophils | Myocardial Infarction | Absolute Neutrophil Count | 100 mg/day SC | 48% reduction after 72h | [10] |

| PBMCs | LPS (100 pg/mL) | IL-1β Production | 500 ng/mL (in vitro) | ~80% reduction | [9] |

| PBMCs | LPS (100 pg/mL) | TNF-α Production | 500 ng/mL (in vitro) | ~60% reduction | [9] |

| Fibroblasts (MRC-5) | IL-1β (5.8 pM) | IL-6 Release | IC50: 45 pM | 50% inhibition | [16] |

| Whole Blood Cells | IL-1β (100 pM) | IL-8 Expression | IC50: 603 pM | 50% inhibition | [16] |

| Endothelial Cells | Rheumatoid Arthritis | Flow-Mediated Dilation | 100 mg/day SC | 45% improvement | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activity of Anakinra.

Protocol 1: Synoviocyte Isolation and Pro-inflammatory Cytokine Assay

This protocol outlines the isolation of primary human fibroblast-like synoviocytes (FLS) and the subsequent measurement of cytokine inhibition by Anakinra.

Methodology:

-

Synoviocyte Isolation : Obtain synovial tissue from patients undergoing synovectomy or joint replacement.[19] Mince the tissue into small pieces (1-3 mm³) and digest with Collagenase Type IV (e.g., 1 mg/mL) in DMEM at 37°C for 2-4 hours with agitation.[20][21]

-

Cell Culture : Filter the cell suspension through a 70 µm cell strainer. Culture the isolated cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. FLS will adhere to the plastic, and non-adherent cells are removed during subsequent media changes. Use cells between passages 3 and 6 for experiments.[19][20]

-

Inhibition Assay :

-

Seed FLS into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with low-serum medium for 2-4 hours.

-

Pre-treat the cells with various concentrations of Anakinra (e.g., 0.1 ng/mL to 10 µg/mL) or vehicle control for 1-2 hours.

-

Stimulate the cells with recombinant human IL-1β (e.g., 1 ng/mL).

-

Incubate for 24 hours at 37°C.

-

-

Cytokine Measurement : Collect the culture supernatants and measure the concentrations of IL-6 and IL-8 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[22][23] Data are analyzed to determine the dose-dependent inhibitory effect of Anakinra.

Protocol 2: Neutrophil Transwell Migration Assay

This protocol is used to quantify the effect of Anakinra on neutrophil chemotaxis in response to an IL-1 gradient.

Methodology:

-

Neutrophil Isolation : Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

-

Migration Assay :

-

Use a Transwell migration system with a polycarbonate membrane (e.g., 3-5 µm pore size).

-

Add a chemoattractant solution (e.g., IL-1β or a downstream chemokine like IL-8) to the lower chamber.

-

In the upper chamber, add the isolated neutrophils that have been pre-incubated with different concentrations of Anakinra or a vehicle control for 30-60 minutes.

-

Incubate the plate at 37°C for 1-2 hours to allow for cell migration.

-

-

Quantification :

-

Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

-

Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader. The reduction in migration in Anakinra-treated wells compared to the control indicates the inhibitory activity.[24]

-

Protocol 3: NF-κB Activation Assay by Mass Cytometry (CyTOF)

This protocol provides a high-dimensional analysis of signaling pathways in specific immune cell subsets.

Methodology:

-

Cell Preparation : Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Treatment and Stimulation : Aliquot PBMCs and pre-incubate with Anakinra or vehicle control for 1 hour at 37°C. Stimulate the cells with recombinant human IL-1β for a defined period (e.g., 15 minutes) to capture the peak of NF-κB phosphorylation.[5]

-

Fixation and Permeabilization : Immediately fix the cells with a paraformaldehyde-based buffer to preserve the phosphorylation state of signaling proteins. Subsequently, permeabilize the cells with methanol (B129727) to allow intracellular antibody staining.

-

Antibody Staining : Stain the cells with a cocktail of metal-conjugated antibodies. This panel should include antibodies for surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CCR6) and an antibody against the phosphorylated form of NF-κB p65.[5]

-

Data Acquisition and Analysis : Acquire data on a mass cytometer (CyTOF). Analyze the data using specialized software to identify cell populations and quantify the median signal intensity of phosphorylated NF-κB in each subset, comparing the IL-1β stimulated, Anakinra-treated, and control conditions.[5]

Conclusion

Anakinra exerts its biological activity by specifically and competitively inhibiting the binding of IL-1α and IL-1β to the IL-1RI. This blockade of a master inflammatory cytokine has significant downstream effects on a wide variety of cell types. It reduces the recruitment and activation of neutrophils, suppresses the pro-inflammatory and matrix-degrading phenotype of synoviocytes and chondrocytes, modulates macrophage-driven inflammation, and lessens endothelial cell activation. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of IL-1 antagonism. The continued study of Anakinra's effects at the cellular and molecular level will undoubtedly uncover new applications and refine its use in treating inflammatory diseases.

References

- 1. Anakinra: efficacy in the management of fever during neutropenia and mucositis in autologous stem cell transplantation (AFFECT-2)—study protocol for a multicenter randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anakinra Therapy for Non-cancer Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of human immune cell subtypes most responsive to IL-1β-induced inflammatory signaling using mass cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking the effects of IL-1 in rheumatoid arthritis protects bone and cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Membrane Type 1 Matrix Metalloproteinase Abrogates Progression of Experimental Inflammatory Arthritis: Synergy With Tumor Necrosis Factor Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the Expression of Matrix Metalloproteinases in Articular Chondrocytes by Resveratrol through Affecting Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical and radiological effects of anakinra in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intravenous administration of anakinra in children with macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of interleukin-1 by anakinra improves vascular and left ventricular function in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and Culture of Rheumatoid Arthritis Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. raybiotech.com [raybiotech.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Frontiers | Tas2R signaling enhances mouse neutrophil migration via a ROCK-dependent pathway [frontiersin.org]

Deficiency of Interleukin-1 Receptor Antagonist (DIRA): A Technical Guide to its Pathophysiology and the Therapeutic Role of Anakinra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deficiency of Interleukin-1 Receptor Antagonist (DIRA) is a rare and severe autosomal recessive autoinflammatory disease caused by loss-of-function mutations in the IL1RN gene. This genetic defect leads to the absence of the interleukin-1 receptor antagonist (IL-1Ra), resulting in unopposed signaling by the pro-inflammatory cytokines IL-1α and IL-1β. The subsequent uncontrolled inflammation manifests as a life-threatening systemic inflammatory syndrome in newborns, characterized by sterile multifocal osteomyelitis, periostitis, and pustulosis. Anakinra, a recombinant form of the human IL-1Ra, serves as a specific and effective replacement therapy, leading to rapid and sustained clinical remission. This technical guide provides an in-depth overview of the pathophysiology of DIRA, the mechanism of action of Anakinra, and detailed experimental protocols relevant to its study and clinical management.

Pathophysiology of DIRA: The Unchecked Inflammatory Cascade